An In-depth Technical Guide to Ethyl 8-(4-nitrophenyl)-8-oxooctanoate: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to Ethyl 8-(4-nitrophenyl)-8-oxooctanoate: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive analysis of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate, a long-chain aryl ketone with potential significance in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a detailed overview of its chemical and physical properties, a proposed synthetic route via Friedel-Crafts acylation, and a discussion of its potential reactivity and applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this and similar molecules in their work.
Introduction: The Significance of Long-Chain Aryl Ketones in Drug Discovery
Long-chain aryl ketones are a class of organic compounds that have garnered considerable interest in the field of drug discovery.[1] Their molecular architecture, which combines a lipophilic alkyl chain with a polar aromatic ketone, allows for diverse interactions with biological targets.[1] The nature and substitution of the aryl ring can significantly modulate a molecule's electronic properties, lipophilicity, and binding affinity for enzymes and receptors.[1] This makes them attractive scaffolds for the development of novel therapeutic agents across various domains, including oncology, inflammation, and infectious diseases.[1]
Ethyl 8-(4-nitrophenyl)-8-oxooctanoate belongs to this promising class of molecules. The presence of a terminal ethyl ester and a para-substituted nitrophenyl group on an eight-carbon chain suggests a unique combination of reactivity and potential biological activity. The nitro group, being a strong electron-withdrawing group, is known to influence the chemical and biological properties of aromatic compounds, often impacting their metabolic pathways and interaction with biological targets.[2] This guide aims to provide a detailed, albeit partially predictive, technical overview of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 898777-65-6 | [3] |
| Molecular Formula | C₁₆H₂₁NO₅ | [3] |
| Molecular Weight | 307.34 g/mol | [3] |
| Boiling Point | 431.3 ± 25.0 °C at 760 Torr (Predicted) | - |
| Melting Point | Not available | - |
| Appearance | Predicted to be a solid or oil | - |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | - |
| Storage Conditions | -20°C, under dry and light-protected conditions. | - |
Synthesis and Purification
The most plausible and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.[4]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate can be envisioned through the Friedel-Crafts acylation of nitrobenzene with ethyl 8-chloro-8-oxooctanoate (the acid chloride of mono-ethyl suberate).
Reaction Scheme:
Caption: Proposed synthesis of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate.
It is crucial to note that Friedel-Crafts acylations on strongly deactivated rings like nitrobenzene are notoriously difficult and often result in low yields.[5] The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack.[5] Alternative, more forcing reaction conditions or different catalytic systems might be necessary to achieve a reasonable yield.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on general procedures for Friedel-Crafts acylation and has not been specifically optimized for this reaction.[4]
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Preparation of the Acylating Agent: Mono-ethyl suberate is converted to its acid chloride, ethyl 8-chloro-8-oxooctanoate, using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with an inert solvent (e.g., carbon disulfide or dichloromethane) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride).
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Addition of Reactants: Nitrobenzene is added to the flask, and the mixture is cooled in an ice bath. Ethyl 8-chloro-8-oxooctanoate, dissolved in the same inert solvent, is then added dropwise from the dropping funnel with vigorous stirring.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may require heating to reflux for several hours to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and an acidic aqueous solution (e.g., dilute HCl) to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of the target compound.
Spectroscopic Characterization (Predicted)
As no experimental spectra for Ethyl 8-(4-nitrophenyl)-8-oxooctanoate are readily available, the following data are predicted based on the analysis of its structural features and comparison with similar compounds.[6][7]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 2H | Ar-H (ortho to -NO₂) |
| ~8.10 | d | 2H | Ar-H (meta to -NO₂) |
| ~4.15 | q | 2H | -O-CH₂ -CH₃ |
| ~3.05 | t | 2H | -CH₂ -C(=O)-Ar |
| ~2.30 | t | 2H | -CH₂ -C(=O)O- |
| ~1.75 | m | 2H | -CH₂-CH₂ -C(=O)-Ar |
| ~1.65 | m | 2H | -CH₂-CH₂ -C(=O)O- |
| ~1.40 | m | 4H | -(CH₂)₂- |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C =O (ketone) |
| ~173 | C =O (ester) |
| ~150 | Ar-C (-NO₂) |
| ~141 | Ar-C (ipso to acyl) |
| ~129 | Ar-CH |
| ~124 | Ar-CH |
| ~61 | -O-C H₂-CH₃ |
| ~38 | -C H₂-C(=O)-Ar |
| ~34 | -C H₂-C(=O)O- |
| ~29 | -(CH₂)n- |
| ~25 | -(CH₂)n- |
| ~24 | -(CH₂)n- |
| ~14 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1690 | C=O stretch (aryl ketone) |
| ~1600, ~1475 | C=C stretch (aromatic) |
| ~1520, ~1345 | N-O stretch (nitro group) |
| ~1250-1000 | C-O stretch (ester) |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 307. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl groups and loss of the ethoxy group from the ester.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate is dictated by its three main functional groups: the nitroaryl ketone, the ethyl ester, and the aliphatic chain.
Reactivity of the Nitroaryl Ketone Moiety
The nitro group strongly deactivates the aromatic ring towards further electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although this typically requires harsh conditions. The ketone carbonyl group can undergo standard reactions such as reduction to a secondary alcohol or conversion to an oxime or hydrazone.
Reactivity of the Ethyl Ester Moiety
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be reduced to a primary alcohol.
Potential as a Bioactive Scaffold
While there is no direct biological data for Ethyl 8-(4-nitrophenyl)-8-oxooctanoate, the structural motifs present suggest several avenues for its potential application in drug discovery:
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Enzyme Inhibition: Long-chain aryl ketones have been investigated as inhibitors of various enzymes. For instance, analogs with different aryl substituents have shown potential as inhibitors of enzymes in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[8] The 4-nitrophenyl group could serve as a key pharmacophore for interaction with specific enzyme active sites.
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Prodrug and Linker Strategies: The ester functionality can be utilized in prodrug design, where the active carboxylic acid is released upon enzymatic hydrolysis in vivo. The long alkyl chain can also serve as a linker to attach this molecule to other pharmacophores or targeting moieties.
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Antimicrobial and Anticancer Potential: Nitroaromatic compounds are a well-established class of therapeutic agents with applications as antibacterial, antiprotozoal, and anticancer drugs.[9] The mechanism of action often involves the bioreduction of the nitro group to reactive intermediates that can induce cellular damage in pathogenic organisms or cancer cells.[2]
Conclusion
Ethyl 8-(4-nitrophenyl)-8-oxooctanoate is a molecule with intriguing structural features that suggest its potential as a valuable intermediate and scaffold in medicinal chemistry. Although its synthesis is predicted to be challenging via conventional Friedel-Crafts acylation due to the deactivating nitro group, alternative synthetic strategies could be explored. The lack of published experimental data for this specific compound highlights an opportunity for further research to fully characterize its properties and explore its biological activity. The predictive data and proposed methodologies in this guide provide a solid foundation for researchers interested in investigating this and related long-chain aryl ketones for applications in drug discovery and development.
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